5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Description
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a thiadiazole core (a five-membered ring containing two nitrogen and one sulfur atom) substituted with a pyridinyl group at position 5 and a thiol (-SH) group at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. It has been investigated for anti-inflammatory , antimicrobial , and anticancer activities.
Properties
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHQWQMWIUIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415420 | |
| Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13581-25-4 | |
| Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Related compounds have been found to inhibitBloom helicase (BLM) , a DNA helicase involved in DNA repair and maintenance of genomic stability.
Mode of Action
It’s known that blm inhibitors prevent the unwinding of duplex dna and atypical dna structures, thereby affecting dna repair mechanisms.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is believed that the effects of this product may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is believed that the effects of this product may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is believed that this product may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly its anticancer properties.
Synthesis
The synthesis of this compound typically involves cyclization reactions of hydrazinecarbothioamide derivatives. The key steps include:
- Preparation of Hydrazinecarbothioamide : Derived from isonicotinic acid hydrazide.
- Cyclization : Reaction with concentrated sulfuric acid leads to the formation of thiadiazole derivatives.
- Characterization : The synthesized compounds are characterized using spectral data (IR, NMR) and elemental analysis to confirm their structures .
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of this compound against various cancer cell lines.
- Cytotoxicity Testing : The compound has been tested against multiple human cancer cell lines including PC3 (prostate), HT29 (colon), and SKNMC (neuroblastoma). Results indicated that it exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| PC3 | 0.028 | Doxorubicin |
| HT29 | 0.045 | Doxorubicin |
| SKNMC | 0.037 | Doxorubicin |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit lipoxygenase enzymes which are implicated in cancer progression. This inhibition is crucial for its anticancer effects .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells, leading to programmed cell death, which is a desired outcome in cancer therapy .
- Antioxidant Properties : It also exhibits antioxidant activity which may contribute to its overall therapeutic profile by reducing oxidative stress in cells .
Case Studies
A notable study evaluated the efficacy of various thiadiazole derivatives including this compound in vivo and in vitro:
- In Vivo Studies : Mice models treated with the compound showed a significant reduction in tumor size compared to control groups.
- In Vitro Studies : The compound demonstrated a dose-dependent response in inhibiting cell proliferation across different cancer types.
Scientific Research Applications
Antimicrobial Activity
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including Escherichia coli and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) of 8 μg/mL and 4 μg/mL respectively . The compound's effectiveness as an antimicrobial agent can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus epidermidis | 4 |
Antioxidant Properties
The compound also demonstrates notable antioxidant activity. Using the DPPH free radical-scavenging method, it exhibited an IC50 value of 17.47 μM . This indicates its potential in preventing oxidative stress-related damage, which is critical in various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Research has highlighted the anticancer potential of this compound derivatives. Various studies have indicated that these derivatives can induce apoptosis in cancer cells. For instance, a study reported that derivatives of thiadiazoles showed promising anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.74 to 10 μg/mL .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HCT116 (Colon Cancer) | 3.29 |
| H460 (Lung Cancer) | 10 |
Synthesis and Structural Modifications
The synthesis of this compound involves various methods that enhance its biological activity. Structural modifications can lead to improved potency against specific targets. For example, combining this compound with other heterocycles like triazoles has been shown to enhance its anticancer properties .
Future Directions and Case Studies
Future research should focus on exploring the mechanism of action of this compound in greater detail. Understanding how it interacts at the molecular level with biological targets will facilitate the design of more effective derivatives.
Case Study: Thiadiazole Derivatives in Cancer Treatment
A recent study investigated a series of thiadiazole derivatives for their anticancer properties using both in vitro and in vivo models. The results indicated that certain derivatives significantly inhibited tumor growth in mouse models while exhibiting minimal toxicity to normal cells . This highlights the potential for developing targeted cancer therapies based on thiadiazole structures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bioisosteric Replacements: Thiadiazole vs. Oxadiazole and Triazole
Bioisosteric analogs, such as 1,3,4-oxadiazole and 1,2,4-triazole derivatives, have been synthesized to evaluate the impact of heteroatom substitution on biological activity.
Table 1: Anti-inflammatory Activity of Pyridinyl-Substituted Bioisosteres
Key Insights :
Substituted 1,3,4-Thiadiazole Derivatives
Modifications at the 5-position of the thiadiazole ring significantly influence pharmacological properties.
Table 2: Antibacterial Activity of Substituted Thiadiazoles
Key Insights :
Positional Isomerism: Pyridin-4-yl vs. Pyridin-3-yl Substitution
The position of the nitrogen in the pyridinyl ring affects electronic distribution and biological interactions.
Table 3: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL, H2O) | Reference |
|---|---|---|---|
| This compound | 198–200 | 1.2 | |
| 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol | 231 | 0.8 |
Preparation Methods
Cyclocondensation of Thioamides with Hydrazine and Carbon Disulfide
The most widely reported method involves a one-pot reaction of 4-pyridylthioamide with hydrazine hydrate and carbon disulfide under alkaline conditions.
Reaction Procedure
-
Thioamide Preparation : 4-Pyridylthioamide is synthesized by treating 4-cyanopyridine with hydrogen sulfide gas in ethanol.
-
Cyclization :
-
Acidification : The reaction is quenched with concentrated , precipitating the product. The crude material is filtered, washed with ice-cold water, and recrystallized from ethanol.
Mechanistic Insights
The reaction proceeds via amidrazone intermediate formation, followed by nucleophilic attack of carbon disulfide to generate an iminodithiocarbazate. Cyclization releases ammonia, forming the thiadiazole ring (Scheme 1):
Alternative Method: Oxidative Coupling of Thiosemicarbazides
A less common approach involves oxidizing 4-pyridylthiosemicarbazide with iodine in dimethylformamide (DMF). This method yields the target compound but with lower efficiency (65–70%) due to side-product formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stoichiometric Considerations
Excess carbon disulfide (2–3 equiv) is critical to suppress dimerization side reactions, such as 2,5-dimercapto-1,3,4-thiadiazole formation.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction (CCDC 807442) confirms the planar thiadiazole ring and dihedral angle of 15.2° between the thiadiazole and pyridinyl moieties.
Industrial-Scale Synthesis: Challenges and Solutions
Byproduct Management
The principal impurity, 2,5-dimercapto-1,3,4-thiadiazole (≤1%), is removed via recrystallization from hot water.
Applications and Derivatives
The compound serves as a precursor for antifungal agents (e.g., C15H10N4S2) by reacting with substituted benzyl chlorides. Coordination complexes with transition metals exhibit promising antimicrobial activity .
Q & A
Q. What are the standard synthetic protocols for preparing 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol?
The synthesis typically involves cyclocondensation reactions. For example, 4-pyridinecarboxylic acid and thiosemicarbazide can be heated in an oil bath at 363 K for 6 hours, followed by crystallization from ethanol (yield ~70%) . Alternative routes include reacting thiol intermediates with sodium monochloroacetate in aqueous media, as described for analogous thiadiazole derivatives . Key steps include refluxing in acetic acid, TLC monitoring, and purification via recrystallization.
Q. What spectroscopic methods are used to confirm the structure of this compound?
A combination of -NMR, -NMR, and mass spectrometry (EI-MS) is standard. For example, -NMR peaks for the SH group appear at δ ~10.04 ppm, while pyridyl protons resonate between δ 7.28–7.43 ppm . Elemental analysis (C, H, N, S) is critical to verify purity (>95%) .
Q. How is crystallographic data obtained for this compound, and what structural insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is employed. The asymmetric unit of a closely related compound contains two independent molecules with dihedral angles between thiadiazole and pyridine rings of 18.2° and 30.3°, indicating conformational flexibility. Hydrogen bonding (N–H···N) stabilizes the 2D supramolecular architecture .
Advanced Research Questions
Q. How can computational docking studies rationalize the biological activity of this compound derivatives?
Molecular docking against target enzymes (e.g., Mycobacterium tuberculosis 14α-demethylase) can predict binding affinities. For Mannich base derivatives of this scaffold, docking reveals interactions like hydrogen bonding with active-site residues (e.g., Tyr 131) and hydrophobic contacts with heme groups . Software such as AutoDock Vina is used with optimized force fields.
Q. How do structural variations (e.g., substituent position) affect the compound’s physicochemical properties?
Substituents alter electronic and steric profiles. For example:
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Replication Studies : Reproduce assays under standardized conditions (e.g., MIC testing for antimicrobial activity).
- Structural Reanalysis : Verify compound purity and conformation via SCXRD or HPLC-MS .
- Alternative Assays : Use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence-based binding assays) .
Methodological Challenges
Q. How to optimize reaction conditions for synthesizing novel derivatives with high yields?
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature, solvent polarity, and catalyst loading .
- Microwave Assistance : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yield .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Q. How to address discrepancies in crystallographic data between independent molecules in the asymmetric unit?
- Restrained Refinement : Apply constraints to displacement parameters for atoms with high thermal motion .
- Dynamic NMR Studies : Probe conformational exchange in solution to correlate with solid-state variations .
Critical Considerations for Future Research
- Prioritize reproducibility by documenting synthetic protocols and characterization data in detail.
- Explore hybrid analogs (e.g., thiadiazole-oxadiazole conjugates) to enhance bioactivity .
- Address solubility limitations via prodrug strategies or nanoparticle formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
